
6-Methyl-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of appropriate precursors.
Green Synthesis: Recent advances have focused on environmentally friendly methods, such as using microwave irradiation or ionic liquids as solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding chromanones or chromones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aluminum chloride, acyl chlorides, alkyl halides.
Major Products:
Oxidation: Chromanones, chromones.
Reduction: Dihydro-6-methyl-2H-chromene.
Substitution: Various substituted chromenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Biology: Exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other materials due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 6-methyl-2H-chromene varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease progression .
Comparación Con Compuestos Similares
2H-chromene: The parent compound without the methyl group.
4H-chromene: A structural isomer with different electronic properties.
Coumarins: Compounds with a similar benzopyran structure but different functional groups.
Uniqueness: 6-Methyl-2H-chromene is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its non-methylated counterparts .
Propiedades
Número CAS |
18385-83-6 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
6-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-5,7H,6H2,1H3 |
Clave InChI |
JCSJECFXHPZAOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


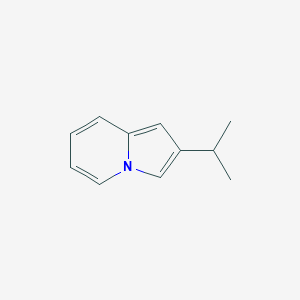
![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
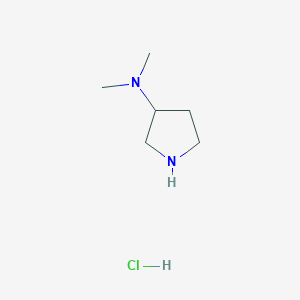


![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
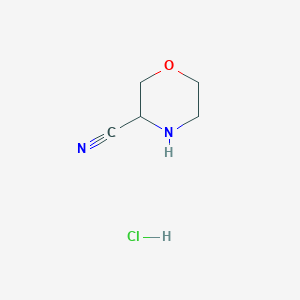
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)
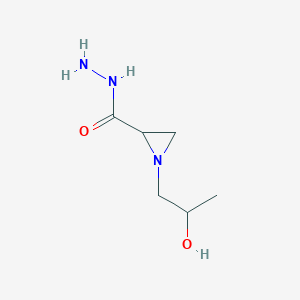
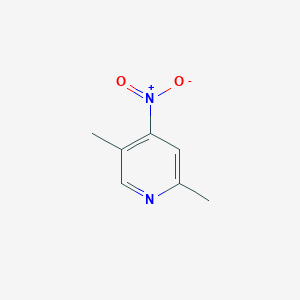
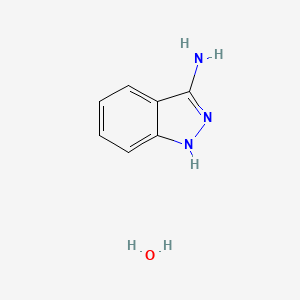
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)

